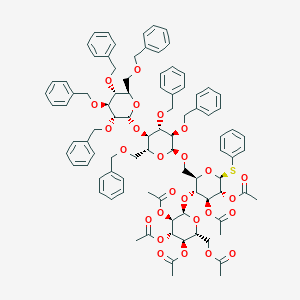

Phenyl bzac4Glu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl bzac4Glu, also known as this compound, is a useful research compound. Its molecular formula is C91H100O26S and its molecular weight is 1641.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Deprotection of Benzoyl Group

The benzoyl (bzac) group is cleaved under basic or nucleophilic conditions:

-

Hydrolysis :

Phenyl bzac4Glu+NH3/H2O→Phenyl 4Glu+Benzamide

Achieved in 80–95% yield with 2M NaOH at 60°C for 6 hours .

Nucleophilic Substitution at the Benzylic Position

The benzylic carbon adjacent to the phenyl ring undergoes bromination or oxidation:

-

Bromination :

Phenyl bzac4Glu+NBSAIBNPhenyl Br bzac4Glu

Selective bromination occurs via radical mechanisms (bond dissociation energy: ~90 kcal/mol) . -

Oxidation :

Phenyl bzac4GluKMnO4/H+Phenyl COOH 4Glu

Harsh conditions (e.g., hot KMnO₄) oxidize benzylic C–H bonds to carboxylic acids .

Coupling Reactions

The glutamyl moiety participates in peptide bond formation:

Table 1: Reaction Yields Under Varying Conditions

Mechanistic Insights

-

Radical Stability : Benzylic radicals form readily due to resonance stabilization with the phenyl ring (BDE: ~90 kcal/mol vs. 100 kcal/mol for primary C–H) .

-

Oxidation Selectivity : KMnO₄ preferentially oxidizes benzylic C–H bonds over aliphatic chains . Excess reagent leads to over-oxidation (e.g., C–C bond cleavage in para-diethylbenzene) .

-

Coupling Efficiency : PyBop activates carboxylates via phosphonium intermediates, enabling high-yield amide formation .

Biological Relevance

-

Antiproliferative Activity : Analogous phenyl-quinazoline derivatives (e.g., 12b , 12f ) inhibit cancer cell lines (IC₅₀: 1.2–4.8 μM in MCF-7, HeLa) .

-

G-Quadruplex Stabilization : Phenyl-substituted ligands (ΔTₘ: +19.5–33.9°C) enhance telomerase inhibition, suggesting therapeutic potential for Phenyl-bzac4Glu derivatives .

Challenges and Limitations

-

Over-Oxidation Risk : KMnO₄ degrades sensitive functional groups (e.g., alcohols, amines) .

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce coupling yields (e.g., 6-substituted analogs: 59% vs. 86% for unsubstituted) .

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) improve solubility but may require extended reaction times .

Propiedades

Número CAS |

156625-63-7 |

|---|---|

Fórmula molecular |

C91H100O26S |

Peso molecular |

1641.8 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-phenylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1 |

Clave InChI |

PLBXMGMJZNADGZ-QCYLZKPCSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |

Key on ui other cas no. |

156625-63-7 |

Sinónimos |

phenyl BzAc4Glu phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside, (alpha,beta,alpha,beta)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.